molecular formula C23H18FN3O4S B2947751 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 899969-85-8

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2947751
CAS No.: 899969-85-8
M. Wt: 451.47
InChI Key: IUBAILWRAQBAMM-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical compound designed for research applications. This molecule is a hybrid structure incorporating both a quinazolinone core and a benzenesulfonamide group, two motifs known for their diverse pharmacological profiles. Quinazolinone derivatives are a significant class of nitrogen-containing heterocycles found in over 200 naturally occurring alkaloids and are extensively investigated in medicinal chemistry for their wide range of biological activities . Similarly, sulfonamide-based compounds are recognized for their ability to inhibit various enzymes, including carbonic anhydrase, and are versatile scaffolds in drug discovery . The specific molecular architecture of this compound, featuring the quinazolin-4(3H)-one system, suggests potential for interaction with various biological targets. Research on analogous quinazolinone derivatives has documented investigations into anti-inflammatory , antimicrobial , and anticholinesterase activities , among others. The incorporation of the sulfonamide functional group may enhance these properties by facilitating strong electrostatic and hydrogen bonding interactions with protein residues in receptor binding sites . This product is intended for research purposes only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-acetyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-14(28)16-7-10-18(11-8-16)32(30,31)26-22-13-17(9-12-20(22)24)27-15(2)25-21-6-4-3-5-19(21)23(27)29/h3-13,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBAILWRAQBAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves several key steps, typically starting with the preparation of quinazolinone derivatives. These intermediates are then further functionalized by introducing a sulfonamide group, followed by the acetylation process to yield the final compound. Common reagents may include acetic anhydride, sulfonyl chlorides, and appropriate catalysts or bases to facilitate the reactions.

Industrial Production Methods: Industrial-scale production of this compound often utilizes efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction times are meticulously controlled to ensure reproducibility and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the quinazolinone moiety.

  • Reduction: Reduction of the quinazolinone can yield various derivatives with potential alterations in biological activity.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring or sulfonamide nitrogen.

Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or nucleophiles like amines and thiols may be employed. Conditions often involve controlled temperatures, inert atmospheres, and specific solvent environments.

Major Products: Depending on the reaction type, major products can include hydroxylated derivatives (oxidation), reduced quinazolinones (reduction), or substituted sulfonamides (substitution).

Scientific Research Applications

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has notable applications in:

  • Chemistry: As a versatile intermediate in the synthesis of more complex molecules or as a reagent in diverse organic reactions.

  • Biology: In studies related to enzyme inhibition, particularly those enzymes associated with disease states.

  • Medicine: Potential roles as an anti-cancer agent, anti-inflammatory compound, or in antimicrobial therapies, depending on the specific molecular interactions it engages in.

  • Industry: Used in the development of new materials or chemical processes, given its unique structure and reactive sites.

Mechanism of Action

When comparing this compound with similar entities such as 4-acetyl-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 4-acetyl-N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, it stands out due to its specific fluoro and methyl substitutions. These modifications can significantly influence the compound's reactivity, solubility, and biological activity, highlighting its unique attributes and enhancing its utility in various applications.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound C₃₂H₂₄FN₃O₄S* ~550* 4-Acetyl, 2-fluoro, 2-methyl-4-oxoquinazolinyl Sulfonamide, Quinazolinone, Acetyl Kinase inhibition, Enzyme targeting
2,5-Dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide C₂₁H₁₄Cl₂FN₃O₃S 478.3 2,5-Dichloro, 2-fluoro, 2-methyl-4-oxoquinazolinyl Sulfonamide, Quinazolinone Kinase inhibition (e.g., EGFR)
2-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide C₂₂H₁₅BrFN₃O₂ 452.3 2-Bromo, 2-fluoro, 2-methyl-4-oxoquinazolinyl Benzamide, Quinazolinone Protease inhibition
2-{[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Butylphenyl)Acetamide C₁₉H₂₀ClN₅O₂S 429.9 2-Chlorophenyl, 4-butylphenyl Triazole, Acetamide Antimicrobial, Anticancer
S-Alkylated 1,2,4-Triazole Derivatives Varies (e.g., C₂₃H₁₈F₃N₃O₂S) ~450–500 Halogenated phenyl, Fluorophenyl Triazole-thione, Sulfonyl Enzyme inhibition (e.g., carbonic anhydrase)

*Estimated based on structural analogs.

Biological Activity

4-acetyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a quinazolinone moiety, positions it as a candidate for various therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The compound features:

  • A quinazolinone core which is known for its diverse biological activities.
  • A fluoro-substituted phenyl group , enhancing lipophilicity and potentially improving bioavailability.
  • An acetyl group that may influence the compound's interaction with biological targets.

Research indicates that this compound acts primarily through enzyme inhibition. It binds to active sites of specific enzymes, modulating their activity, which is crucial in pathways related to cancer and inflammation. Notably, it has shown promising results as an inhibitor of carbonic anhydrase and other enzymes relevant to disease processes .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

  • Inhibition of Tumor Cell Proliferation :
    • Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, the compound exhibited an IC50 value of 1.30 µM against HepG2 cells, indicating potent activity .
  • Mechanisms of Action :
    • Induction of apoptosis and cell cycle arrest have been observed. The compound promotes G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Anti-inflammatory Effects

Preliminary data suggest that the compound could modulate inflammatory pathways by inhibiting cytokine production, particularly tumor necrosis factor-alpha (TNF-α). This positions it as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity with an IC50 of 1.30 µM against HepG2 cells.
Study 2In vivo studies indicated tumor growth inhibition by approximately 48% in xenograft models.
Study 3Showed potential as a selective inhibitor for carbonic anhydrase, relevant in cancer therapy.

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